![molecular formula C6H11N3O B1612153 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol CAS No. 886496-98-6](/img/structure/B1612153.png)
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol
Overview
Description
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, also known as 2-aminoimidazole, is an organic compound with a wide range of applications in scientific research. It is an important component of many biochemical reactions, and has been studied for its effects on biological processes.
Scientific Research Applications
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Imidazole derivatives have been found to have significant antimicrobial activity. For example, compounds (2d) and (2a) were highly active in S.aureus (MIC: 0.25 μg/mL) and K.pneumoniae (MIC: 0.25 μg/mL) compared to ciprofloxacin .
Antifungal Activity
Imidazole derivatives also exhibit antifungal properties. Compound (1c) was significantly more effective than clotrimazole in C.albicans (MIC: 0.25 μg/mL) .
Larvicidal Activity
Imidazole derivatives have been found to have larvicidal activities. The activity of compound 1a (LD 50: 34.9 μg/mL) was more effective in the Culex quinquefasciatus than permethrin (LD 50: 35.4 μg/mL) .
Molecular Docking Studies
Molecular docking studies of compound 2d showed a higher binding affinity for the 1BDD protein (−3.4 kcal/mol) than ciprofloxacin (−4.4 kcal/mol). Compound 1c had a higher binding affinity (−6.0 kcal/mol) than clotrimazole (−3.1 kcal/mol) with greater frontier molecular orbital energy and reactivity properties of compound 1c (∆E gap = 0.13 eV) .
Anti-Tubercular Activity
Imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .
properties
IUPAC Name |
2-amino-1-(1-methylimidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(10)4-7/h2-3,5,10H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOFBNLXIBLIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599097 | |
Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol | |
CAS RN |
886496-98-6 | |
Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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